4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline

Catalog No.
S14155393
CAS No.
M.F
C10H15FN2
M. Wt
182.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)anili...

Product Name

4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline

IUPAC Name

4-fluoro-N,N-dimethyl-2-(methylaminomethyl)aniline

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

InChI

InChI=1S/C10H15FN2/c1-12-7-8-6-9(11)4-5-10(8)13(2)3/h4-6,12H,7H2,1-3H3

InChI Key

RAIPNZRPOWUALU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)F)N(C)C

4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline is an organic compound characterized by a fluorine atom attached to a benzene ring, along with two dimethylamino groups and a methylamino substituent. This compound belongs to the class of aromatic amines, which are known for their diverse applications in pharmaceuticals and chemical synthesis. The molecular formula of this compound is C12H16FN, and its structure can be described as having a fluoro-substituted aniline core with additional methyl groups that enhance its reactivity and potential biological activity.

The chemical behavior of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline can be influenced by its functional groups. Common reactions involving aromatic amines include:

  • N-Methylation: The presence of the dimethylamino group allows for further methylation reactions, potentially leading to the formation of more complex amines.
  • Electrophilic Aromatic Substitution: The fluoro group can direct electrophiles to ortho or para positions on the benzene ring, facilitating various substitution reactions.
  • Oxidation: Aromatic amines can undergo oxidation to form nitroso or nitro derivatives, depending on the reaction conditions and reagents used.

Aromatic amines like 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline are often studied for their biological activities, particularly in pharmacology. Research has indicated that compounds with similar structures may exhibit:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell growth.
  • Neurotoxicity: Certain aromatic amines are known to have neurotoxic effects, which necessitates careful assessment during drug development.
  • Metabolic Activation: Studies have indicated that such compounds can be metabolically activated by cytochrome P450 enzymes, forming reactive intermediates that may contribute to their biological effects .

The synthesis of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline typically involves several key steps:

  • Starting Materials: The synthesis may begin with commercially available 4-fluoroaniline.
  • Methylation: Using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide), an N,N-dimethylated intermediate can be formed.
  • Mannich Reaction: The final product can be synthesized through a Mannich reaction involving formaldehyde and methylamine, which introduces the methylamino group onto the aromatic ring .

4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline has various applications including:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs due to its potential biological activities.
  • Chemical Research: Used as a model compound for studying metabolic pathways of aromatic amines and their biotransformation processes .
  • Dyes and Pigments: Compounds with similar structures are often utilized in dye manufacturing due to their vibrant colors and stability.

Interaction studies involving 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline focus on its metabolic pathways and interactions with biological systems:

  • Cytochrome P450 Enzymes: These enzymes play a crucial role in the metabolism of aromatic amines, affecting their toxicity and efficacy in biological systems .
  • Flavin-containing Monooxygenases: Studies indicate that these enzymes are involved in the oxidative metabolism of such compounds, leading to potentially toxic metabolites .

Several compounds share structural similarities with 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Fluoro-N-methylanilineContains one methyl group on nitrogenLess steric hindrance compared to dimethylated variants.
N,N-DimethylanilineTwo methyl groups on nitrogenLacks fluorine substitution; more basic properties.
4-Bromo-N,N-dimethylanilineBromine instead of fluorineDifferent reactivity profile due to bromine's larger size.
4-Methoxy-N,N-dimethylanilineMethoxy group instead of fluoroExhibits different electronic properties affecting reactivity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

182.12192665 g/mol

Monoisotopic Mass

182.12192665 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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